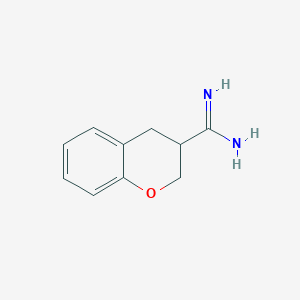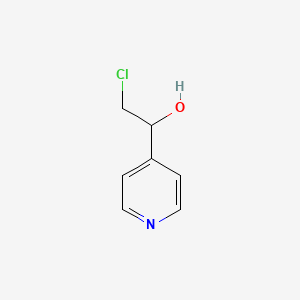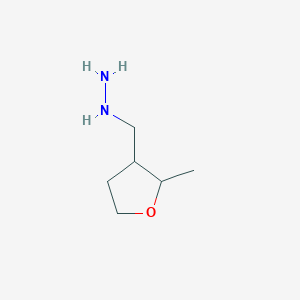
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group, a chlorobenzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: Chlorobenzene is nitrated to form 3-chloronitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in 3-chloroaniline.
Sulfonation: 3-chloroaniline undergoes sulfonation to form 3-chlorobenzenesulfonamide.
Aminomethylation: The sulfonamide is then aminomethylated to introduce the aminomethyl group, forming the final compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Imines or nitriles.
Reduction: Sulfinamides or thiols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Applications De Recherche Scientifique
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminomethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)pyridine
- 4-Aminocoumarin derivatives
Uniqueness
4-(Aminomethyl)-3-chlorobenzene-1-sulfonamidehydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H10Cl2N2O2S |
|---|---|
Poids moléculaire |
257.14 g/mol |
Nom IUPAC |
4-(aminomethyl)-3-chlorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O2S.ClH/c8-7-3-6(13(10,11)12)2-1-5(7)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H |
Clé InChI |
DZVAUIHDBPQOED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



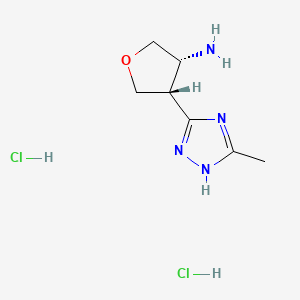
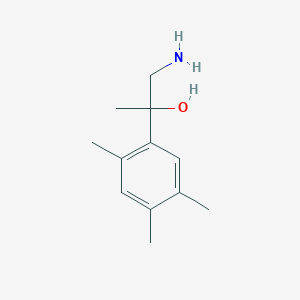



![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
